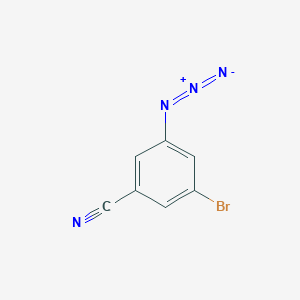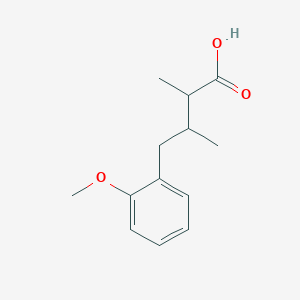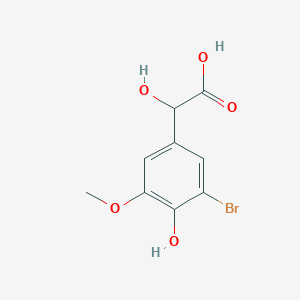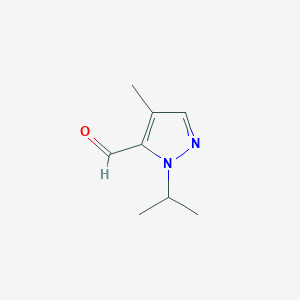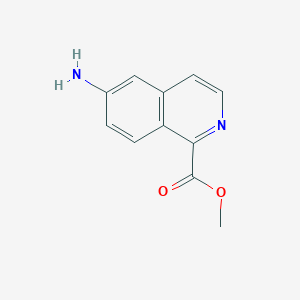
2-Methylcycloheptane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl group (SO₂Cl) attached to a carbon atom The structure of this compound consists of a seven-membered cycloalkane ring with a methyl group and a sulfonyl chloride group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl chlorides, including 2-Methylcycloheptane-1-sulfonyl chloride, can be achieved through several methods. One common method involves the chlorosulfonation of alkanes or cycloalkanes. For instance, the oxidative chlorosulfonation of S-alkyl isothiourea salts using sodium chlorite (NaClO₂) is a convenient and environmentally benign method . Another approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts .
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. For example, the synthesis of sulfonyl chlorides from disulfides and thiols can be achieved using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method allows for efficient and scalable production of sulfonyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonates, respectively.
Oxidative Chlorination: Reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are used for the oxidative conversion of thiols to sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonates: Formed by the reaction of sulfonyl chlorides with alcohols.
Applications De Recherche Scientifique
2-Methylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate products. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Methylcycloheptane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cycloalkane derivatives:
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
2-methylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7-5-3-2-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3 |
Clé InChI |
DNQJXGHQQUIBTA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


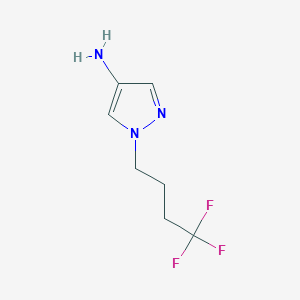


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)


